molecular formula C17H10F3N3O5 B5427468 5-nitro-6-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidine-2,4(1H,3H)-dione

5-nitro-6-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B5427468
M. Wt: 393.27 g/mol
InChI Key: NEMDOYZLNBBOSV-XQRVVYSFSA-N
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Description

5-nitro-6-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine core substituted with a nitro group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-6-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and urea under acidic conditions.

    Introduction of the Nitro Group: Nitration of the pyrimidine core is achieved using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Furan Ring: The furan ring is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the furan ring.

    Final Assembly: The final step involves the formation of the ethenyl linkage through a Wittig reaction, where a phosphonium ylide reacts with the aldehyde derivative of the furan ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield various reduced derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride or hydrogen gas with a nickel catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Amino Derivatives: Formed through reduction of the nitro group.

    Hydrogenated Products: Formed through hydrogenation reactions.

    Substituted Pyrimidines: Formed through nucleophilic aromatic substitution.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Biological Probes: It can be used as a probe in biological assays to study enzyme activity.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Antimicrobial Agents: Its derivatives may exhibit antimicrobial properties.

Industry

    Dye Synthesis: The compound can be used in the synthesis of dyes due to its conjugated system.

    Electronic Materials: It can be used in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 5-nitro-6-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-6-[(Z)-2-{5-phenylfuran-2-yl}ethenyl]pyrimidine-2,4(1H,3H)-dione: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    5-amino-6-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidine-2,4(1H,3H)-dione: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

The presence of the trifluoromethyl group in 5-nitro-6-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidine-2,4(1H,3H)-dione imparts unique electronic properties, enhancing its potential as a versatile compound in various applications. The combination of the nitro group and the furan ring also contributes to its distinct reactivity and biological activity.

Properties

IUPAC Name

5-nitro-6-[(Z)-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]ethenyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3O5/c18-17(19,20)10-3-1-2-9(8-10)13-7-5-11(28-13)4-6-12-14(23(26)27)15(24)22-16(25)21-12/h1-8H,(H2,21,22,24,25)/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMDOYZLNBBOSV-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C\C3=C(C(=O)NC(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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